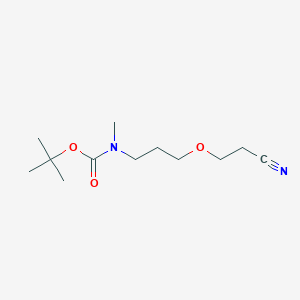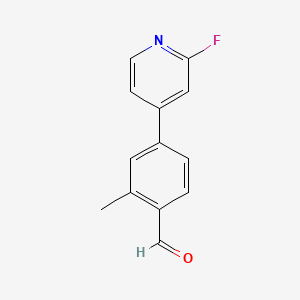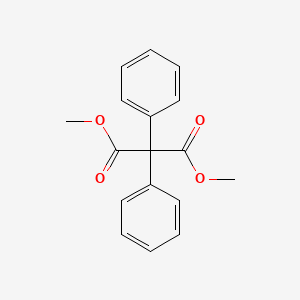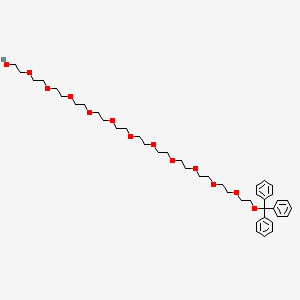
TR-Peg12-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TR-Peg12-OH: Dodecaethylene glycol , is a polyethylene glycol derivative with twelve ethylene glycol units. It is a hydrophilic compound widely used in various scientific and industrial applications due to its unique properties, such as high solubility in water and biocompatibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : TR-Peg12-OH is typically synthesized through the polymerization of ethylene oxide with ethylene glycol or diethylene glycol under alkaline conditions. The reaction involves the sequential addition of ethylene oxide to the hydroxyl groups of the glycol, resulting in the formation of the polyethylene glycol chain .
Industrial Production Methods: : Industrial production of this compound involves large-scale polymerization processes, often carried out in reactors under controlled temperature and pressure conditions. The purity and molecular weight distribution of the product are critical parameters that are monitored and controlled during production .
Análisis De Reacciones Químicas
Types of Reactions: : TR-Peg12-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or tosyl chloride are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amines, thiols.
Aplicaciones Científicas De Investigación
Chemistry: : TR-Peg12-OH is used as a cross-linking agent and a spacer in the synthesis of various polymers and bioconjugates. It enhances the solubility and stability of the resulting compounds .
Biology: : In biological research, this compound is employed in the modification of proteins and peptides to improve their solubility and reduce immunogenicity. It is also used in the preparation of hydrogels for tissue engineering .
Medicine: : this compound is utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents. It is also used in the formulation of PEGylated drugs, which have improved pharmacokinetic properties .
Industry: : In industrial applications, this compound is used as a surfactant, lubricant, and dispersing agent. It is also employed in the production of cosmetics and personal care products .
Mecanismo De Acción
Mechanism: : TR-Peg12-OH exerts its effects primarily through its hydrophilic nature and ability to form hydrogen bonds. It interacts with water molecules, enhancing the solubility of hydrophobic compounds. In biological systems, it reduces protein aggregation and immunogenicity by forming a protective hydrophilic layer around the protein .
Molecular Targets and Pathways: : The primary molecular targets of this compound are proteins and peptides. It modifies their surface properties, leading to improved solubility and stability. The pathways involved include non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
Methoxy-PEG12-Hydroxyl: Similar to TR-Peg12-OH but with a methoxy group at one end.
Carboxy-PEG12-Thiol: Contains a carboxyl and thiol group, used for surface modifications.
Uniqueness: : this compound is unique due to its specific chain length and the presence of hydroxyl groups at both ends, making it highly versatile for various applications. Its ability to enhance solubility and reduce immunogenicity sets it apart from other polyethylene glycol derivatives .
Propiedades
Fórmula molecular |
C43H64O13 |
|---|---|
Peso molecular |
789.0 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C43H64O13/c44-16-17-45-18-19-46-20-21-47-22-23-48-24-25-49-26-27-50-28-29-51-30-31-52-32-33-53-34-35-54-36-37-55-38-39-56-43(40-10-4-1-5-11-40,41-12-6-2-7-13-41)42-14-8-3-9-15-42/h1-15,44H,16-39H2 |
Clave InChI |
KXUMMTKQMGPKOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



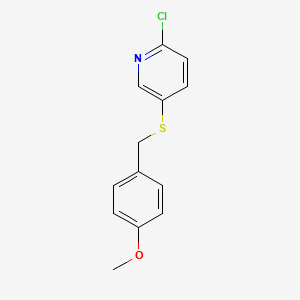
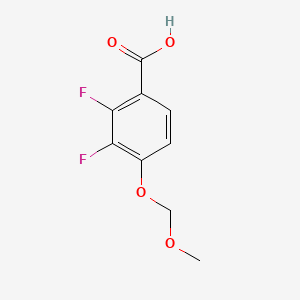

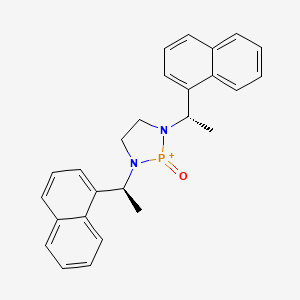
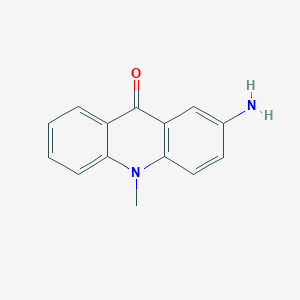
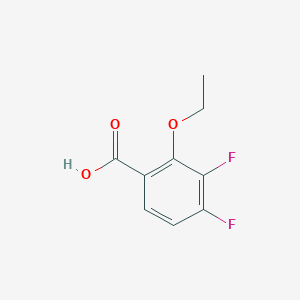
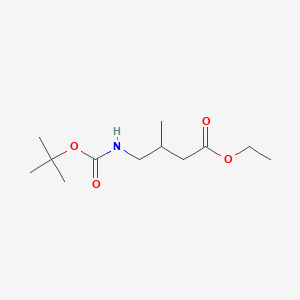
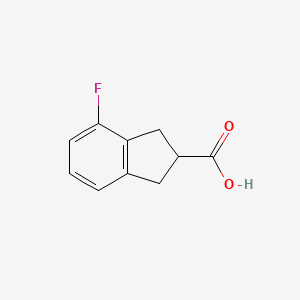
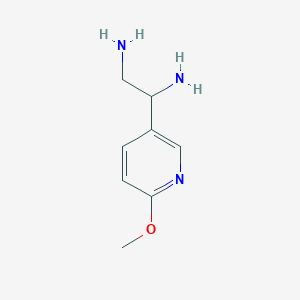
![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)
